molecular formula C20H18Cl2N2O2 B11650177 Ethyl 7-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 7-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11650177
M. Wt: 389.3 g/mol
InChI Key: YQIXOUVHEZDPCS-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-chloro-4-aminoquinoline and 3-chloro-4-methylphenylamine.

    Coupling Reaction: These two starting materials undergo a coupling reaction in the presence of a suitable coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the intermediate compound.

    Esterification: The intermediate compound is then subjected to esterification with ethyl chloroformate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 7-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity, or interfere with cell division in cancer cells, leading to anticancer effects.

Comparison with Similar Compounds

Ethyl 7-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinine: Another antimalarial compound derived from the bark of the cinchona tree.

    Mefloquine: A synthetic quinoline derivative used to treat and prevent malaria.

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H18Cl2N2O2

Molecular Weight

389.3 g/mol

IUPAC Name

ethyl 7-chloro-4-(3-chloro-4-methylanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C20H18Cl2N2O2/c1-4-26-20(25)15-10-23-18-12(3)16(21)8-7-14(18)19(15)24-13-6-5-11(2)17(22)9-13/h5-10H,4H2,1-3H3,(H,23,24)

InChI Key

YQIXOUVHEZDPCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC(=C(C=C3)C)Cl)Cl)C

Origin of Product

United States

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